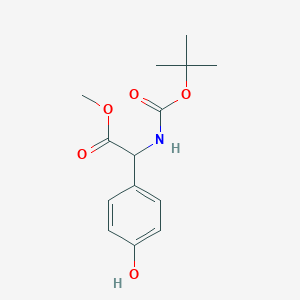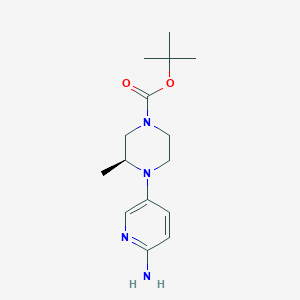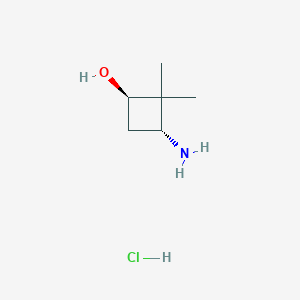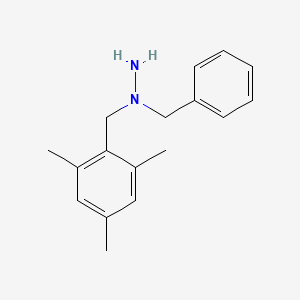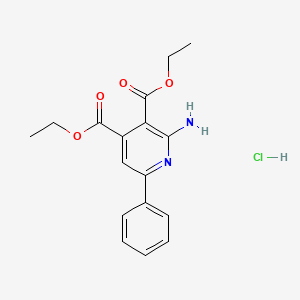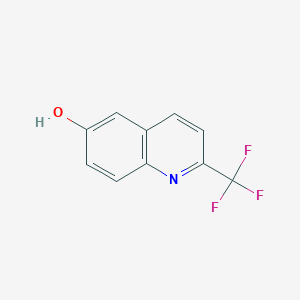
2-(Trifluoromethyl)quinolin-6-ol
Übersicht
Beschreibung
2-(Trifluoromethyl)quinolin-6-ol is a heterocyclic organic compound . It is also known as 2-(Trifluoromethyl)-4-quinolinol .
Synthesis Analysis
The synthesis of this compound involves several steps. A mixture of 2-trifluoromethyl aniline, ethyl 4,4,4-trifluoroacetoacetate, and polyphosphoric acid 115% is heated with stirring at 150 °C for 3 hours . The hot reaction mixture is then poured into ice water . The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon .Molecular Structure Analysis
The molecular formula of this compound is C10H6F3NO . Its average mass is 213.156 Da and its monoisotopic mass is 213.040146 Da .Physical And Chemical Properties Analysis
The density of this compound is 1.5±0.1 g/cm3 . Its boiling point is 302.9±37.0 °C at 760 mmHg . The melting point is 259-263ºC .Wissenschaftliche Forschungsanwendungen
Fluorescence and Chemosensor Applications :
- The coordination-directed stacking of a Zn(II) Schiff Base complex with HL (a derivative of quinolin-8-ol) demonstrates enhanced fluorescence in specific solvents, suggesting its use as a chemosensor for Zn(II) ions in aqueous media (Wang et al., 2017).
Antimicrobial Activity :
- Substituted 1,2,3-triazoles derived from a trifluoromethyl quinoline compound showed significant antimicrobial activity (Holla et al., 2005).
- Novel pyrazolo[3,4-d]pyrimidine derivatives, synthesized from a trifluoromethyl quinoline, were evaluated for their antibacterial and antifungal activities (Holla et al., 2006).
Anticancer Activity :
- Quinoline‐derived trifluoromethyl alcohols were identified as potent growth inhibitors in a zebrafish embryo model, offering a new direction in the discovery of effective anticancer agents (Sittaramane et al., 2015).
- Quinolin-4-yl based oxadiazole and triazole analogues were found to exhibit anti-proliferative activity in Bcl-2-expressing cancer cell lines, targeting Bcl-2 for cancer treatment (Hamdy et al., 2019).
Molecular Recognition and Optical Applications :
- Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol was used for molecular recognition of enantiomers of acids, detected by NMR or fluorescence spectroscopy, indicating its application in chiral analysis (Khanvilkar & Bedekar, 2018).
Aggregation Properties and Synthesis of Complexes :
- The synthesis and characterization of phthalocyanines bearing 6-(quinolin-6-yloxy)hexan-1-ol substituent showed notable aggregation properties, important for various chemical applications (Bıyıklıoğlu & Acar, 2012).
Safety and Hazards
Wirkmechanismus
Mode of Action
Quinoline derivatives have been known to exhibit a wide variety of biological activities, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and antibacterial activity . The specific interactions of 2-(Trifluoromethyl)quinolin-6-ol with its targets and the resulting changes are subjects of ongoing research.
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)quinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9-4-1-6-5-7(15)2-3-8(6)14-9/h1-5,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDBLBNOBVJWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




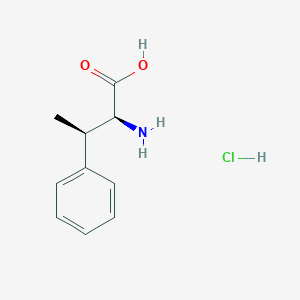
![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate](/img/structure/B3103182.png)
